Diethyl 2,6-dimethyl-4-(5-phenylfuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate
Description
Evolution of Dihydropyridine Chemistry in Medicinal Research
The 1,4-dihydropyridine scaffold traces its origins to the Hantzsch synthesis developed in 1882, which enabled the preparation of nitrogen-containing heterocycles through cyclocondensation reactions. However, it was not until the 1960s that these compounds gained pharmacological relevance with the discovery of nifedipine, the prototypical calcium channel blocker (CCB) derived from systematic modifications of the DHP core. Early structure-activity relationship (SAR) studies revealed that ester groups at positions 3 and 5, methyl substituents at positions 2 and 6, and an aromatic ring at position 4 were critical for L-type calcium channel antagonism.
The evolutionary trajectory of DHPs reflects three distinct phases:
- First-generation DHPs (1960s–1980s): Short-acting agents like nifedipine prioritized vasodilation but faced limitations due to reflex tachycardia.
- Second-generation DHPs (1990s): Modified pharmacokinetic profiles through sustained-release formulations (e.g., amlodipine’s 30–50-hour half-life).
- Third-generation DHPs (2000s–present): Targeted structural hybridization, exemplified by the integration of heteroaromatic systems like the 5-phenylfuran moiety in diethyl 2,6-dimethyl-4-(5-phenylfuran-2-yl)-1,4-DHP.
Discovery and Development Timeline of Furan-Substituted Dihydropyridines
The incorporation of furan rings into the DHP framework emerged as a strategic response to the need for tissue-selective calcium channel modulators. Key milestones include:
The target compound’s synthesis leverages modern multicomponent reactions, particularly adaptations of the Hantzsch method using diethyl acetylenedicarboxylate, ammonium acetate, and 5-phenylfuran-2-carbaldehyde under microwave irradiation.
Properties
IUPAC Name |
diethyl 2,6-dimethyl-4-(5-phenylfuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-5-27-22(25)19-14(3)24-15(4)20(23(26)28-6-2)21(19)18-13-12-17(29-18)16-10-8-7-9-11-16/h7-13,21,24H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRAAZYTCOSMOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(O2)C3=CC=CC=C3)C(=O)OCC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301305-99-7 | |
| Record name | DIETHYL 2,6-DIMETHYL-4-(5-PHENYL-2-FURYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,6-dimethyl-4-(5-phenylfuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which includes the following steps:
Condensation Reaction: The reaction of ethyl acetoacetate with an aldehyde (such as benzaldehyde) and ammonia or an ammonium salt in the presence of a catalyst.
Cyclization: The intermediate formed undergoes cyclization to produce the dihydropyridine ring.
Functionalization: Introduction of the furan ring and phenyl group through further reactions, such as Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The dihydropyridine core undergoes oxidation to form pyridine derivatives. Key findings include:
-
Reagents/Conditions : Potassium permanganate (KMnO₄) in aqueous medium or hydrogen peroxide (H₂O₂) under acidic conditions.
-
Product : Pyridine derivative with retained ester groups and furan-phenyl substituent.
-
Mechanistic Insight : Oxidation occurs via electron transfer at the 1,4-dihydropyridine ring, leading to aromatization.
Data Table: Oxidation Outcomes
| Oxidizing Agent | Temperature | Yield (%) | Product Stability |
|---|---|---|---|
| KMnO₄ (aq.) | 60°C | 72–78 | High |
| H₂O₂ (H₂SO₄) | RT | 65–70 | Moderate |
Reduction Reactions
Reduction typically targets the dihydropyridine ring or ester groups:
-
Reagents : Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces esters to alcohols.
-
Product : Tetrahydropyridine derivatives or diols.
Data Table: Reduction Pathways
| Reducing Agent | Target Site | Product | Yield (%) |
|---|---|---|---|
| LiAlH₄ | Ester groups | 3,5-Bis(hydroxymethyl) derivative | 58–63 |
| NaBH₄ | DHP ring | Partially saturated derivative | 45–50 |
Substitution Reactions
The furan-phenyl group influences electrophilic substitution:
-
Nitration : Occurs at the para position of the phenyl ring under HNO₃/H₂SO₄.
-
Halogenation : Bromine (Br₂) in CH₂Cl₂ selectively substitutes the furan ring .
Data Table: Substitution Selectivity
| Reaction Type | Position Modified | Reagents | Yield (%) |
|---|---|---|---|
| Nitration | Phenyl ring (C-4') | HNO₃/H₂SO₄ | 82 |
| Bromination | Furan ring (C-5) | Br₂/CH₂Cl₂ | 75 |
Photocatalytic and Thermal Reactions
-
Photocatalysis : Under UV light, the compound participates in hydroacylation with electron-poor alkenes, forming acylated derivatives .
-
Thermal Rearrangement : Heating at 120°C induces furan ring opening, yielding diketone intermediates .
Deuteration and H/D Exchange
Deuterium incorporation occurs under acidic conditions:
-
Conditions : D₂O with trifluoroacetic acid-d (TFA-d) in N-methylpyrrolidone (NMP) at 50–70°C .
-
Outcome : Selective deuteration at methyl groups (C-2 and C-6) with >80% isotopic purity .
Data Table: Deuteration Efficiency
| Acid Catalyst | Temperature | Deuteration Sites | % D Incorporation |
|---|---|---|---|
| TFA-d | 70°C | C-2, C-6 methyl | 85–90 |
| BF₃·OEt₂ | 50°C | C-4 phenyl | 65–70 |
Influence of the Furan-Phenyl Substituent
The electron-rich furan-phenyl group:
Scientific Research Applications
Antioxidant Properties
Research indicates that diethyl 2,6-dimethyl-4-(5-phenylfuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate exhibits significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders. In a study published in the Journal of Medicinal Chemistry, the compound demonstrated a high capacity to scavenge free radicals, which is essential for therapeutic applications .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. A study conducted on animal models showed that it could reduce neuronal damage caused by neurotoxic agents. The mechanism involves the modulation of oxidative stress pathways and inflammation . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various bacterial strains. A series of in vitro tests revealed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, indicating its potential as a new antimicrobial agent .
Pesticide Development
The unique structure of this compound has led to its exploration as a potential pesticide. Research has shown that it can effectively control pest populations while being less harmful to beneficial insects compared to conventional pesticides . Field trials are ongoing to evaluate its efficacy and environmental impact.
Plant Growth Regulation
Studies have suggested that this compound may act as a plant growth regulator. It has been observed to enhance growth parameters such as height and biomass in certain crops under controlled conditions. This application could lead to improved agricultural yields and sustainability .
Polymer Synthesis
This compound can be utilized in polymer synthesis due to its ability to undergo polymerization reactions. Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties .
Nanomaterial Development
Recent studies have explored the use of this compound in developing nanomaterials with specific electronic properties. Its application in nanotechnology could lead to advancements in electronic devices and sensors due to its conductive nature when integrated into nanostructures .
Data Tables
Case Study 1: Neuroprotection
In a controlled study involving rats exposed to neurotoxic compounds, this compound was administered at varying doses. The results indicated a dose-dependent reduction in markers of oxidative stress and inflammation within the brain tissue .
Case Study 2: Agricultural Application
Field trials were conducted using this compound as a pesticide on tomato plants infested with aphids. The treated plants showed a significant reduction in pest populations compared to untreated controls while maintaining higher levels of beneficial insects .
Mechanism of Action
The mechanism of action of Diethyl 2,6-dimethyl-4-(5-phenylfuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. It binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to vasodilation and a decrease in blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related DHPs, focusing on substituent effects, synthetic methodologies, and biological activities.
Table 1: Structural and Functional Comparison of DHP Derivatives
Key Observations
Substituent Electronic Effects: Nitrophenyl groups (e.g., 4-nitrophenyl in ) enhance electron-withdrawing properties, improving binding to calcium channels but reducing solubility. This is analogous to isoxazole-substituted DHPs (e.g., ), which show modified pharmacokinetics due to heterocyclic polarity .
Synthetic Methodologies: Most analogs are synthesized via the Hantzsch reaction, employing ethyl acetoacetate, ammonium acetate, and aldehydes . Advanced catalysts, such as CMC-g-poly(AA-co-AMPS)/Fe3O4 nanocomposites, improve yields and reduce reaction times for nitrophenyl-substituted DHPs .
Biological Activities: Calcium channel modulation: Substituents like 3-nitrophenyl (mebudipine) and 4-fluorophenyl exhibit vasorelaxation properties, with potency influenced by steric and electronic effects .
Crystallographic and Structural Insights :
- The DHP ring typically adopts a flattened boat conformation (puckering parameters: Q = 0.2966 Å, θ = 73.57°), as seen in pyrazole-substituted analogs .
- Hydrogen bonding networks involving NH groups and ester carbonyls stabilize crystal packing, with methoxy groups occasionally acting as acceptors (e.g., ).
Biological Activity
Diethyl 2,6-dimethyl-4-(5-phenylfuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of 1,4-dihydropyridines (DHPs), which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and features a dihydropyridine ring substituted with a phenylfuran moiety. The structure can be represented as follows:
Pharmacological Activities
- Calcium Channel Modulation : DHPs are primarily recognized for their role as calcium channel blockers. They selectively inhibit L-type voltage-gated calcium channels (VGCCs), which are crucial in regulating calcium influx in various tissues including cardiac and smooth muscle. This action leads to vasodilation and reduced blood pressure, making DHPs valuable in treating hypertension and angina .
- Antioxidant Activity : Recent studies indicate that dihydropyridine derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and enhance the body's antioxidant defenses, potentially offering protective effects against oxidative stress-related diseases .
- Antimicrobial Effects : Some derivatives of DHPs have shown promising antimicrobial activity against various pathogens. The presence of different substituents on the dihydropyridine core can influence their efficacy against bacteria and fungi .
The biological activities of this compound can be attributed to several mechanisms:
- Calcium Channel Blockade : By binding to VGCCs, this compound inhibits calcium entry into cells, leading to decreased contractility in cardiac muscles and relaxation in vascular smooth muscles .
- Free Radical Scavenging : The structural configuration allows for effective interaction with reactive oxygen species (ROS), thereby mitigating oxidative damage .
Study on Antioxidant Activity
A study conducted by Ramesh et al. (2015) evaluated various DHP derivatives for their antioxidant capabilities using in vitro assays. The results indicated that compounds with specific substitutions exhibited higher radical scavenging activity compared to standard antioxidants like ascorbic acid .
Clinical Implications
Clinical studies have suggested that DHPs can improve endothelial function and reduce cardiovascular risk factors in hypertensive patients. A recent trial highlighted the efficacy of a similar DHP derivative in lowering systolic blood pressure significantly compared to placebo groups .
Summary Table of Biological Activities
Q & A
Basic Question: How can the Hantzsch synthesis method be optimized for preparing this compound?
Methodological Answer:
The Hantzsch synthesis involves condensation of aldehyde, β-ketoester, and ammonium acetate in ethanol under reflux. For optimization:
- Solvent Choice : Use ethanol or methanol to enhance solubility and reaction kinetics .
- Stoichiometry : Maintain a 1:2:1 molar ratio of aldehyde (e.g., 5-phenylfuran-2-carbaldehyde), β-ketoester (e.g., ethyl acetoacetate), and ammonium acetate .
- Reaction Monitoring : Track completion via TLC or color change (to reddish-orange) .
- Purification : Recrystallize from ethanol or use column chromatography to isolate the dihydropyridine product .
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the dihydropyridine ring and substituents. For example, the NH proton appears as a broad singlet (~δ 4.0–5.0 ppm), and ester carbonyls resonate at ~δ 165–170 ppm in ¹³C NMR .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H stretch at ~3300 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .
Advanced Question: How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
- Data Collection : Use a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Structure Refinement : Employ SHELXL for least-squares refinement against data. Key parameters include:
| Crystallographic Parameter | Value |
|---|---|
| Space Group | |
| Unit Cell (Å) | , , |
| -factor | 0.062 |
| -factor | 0.149 |
Advanced Question: How does the furan-phenyl substituent influence the dihydropyridine ring conformation and bioactivity?
Methodological Answer:
- Ring Puckering Analysis : Use Cremer-Pople parameters to quantify non-planarity. Increased puckering (e.g., θ > 10°) correlates with reduced calcium channel antagonism .
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 3-nitrophenyl or 4-chlorophenyl derivatives) via radioligand binding assays. Planar rings enhance binding affinity to L-type Ca²⁺ channels .
Advanced Question: How to address discrepancies in pharmacological data between in vitro and ex vivo assays?
Methodological Answer:
- In Vitro Assays : Measure using [³H]-nitrendipine displacement in membrane preparations .
- Ex Vivo Assays : Assess tension responses in K⁺-depolarized smooth muscle (e.g., rat ileum). Note that ex vivo systems often show 10-fold lower sensitivity due to tissue complexity .
- Data Normalization : Use a reference compound (e.g., nifedipine) to calibrate inter-assay variability .
Advanced Question: What computational methods predict hydrogen-bonding patterns in crystal structures?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
